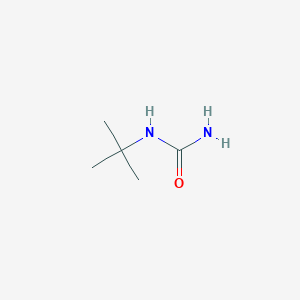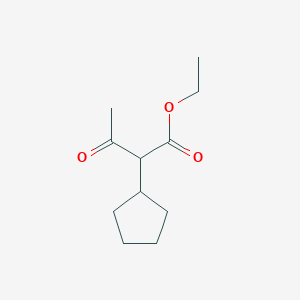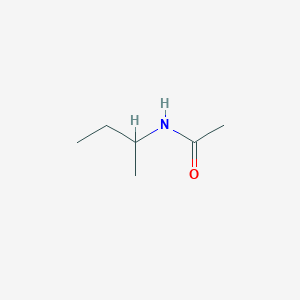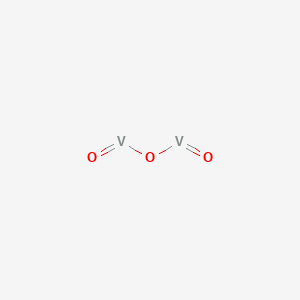
tert-Butilurea
Descripción general
Descripción
Tert-Butylurea (TBU) is an important synthetic organic compound used in many scientific and industrial applications. It is a versatile reagent used in a variety of chemical reactions, including organic synthesis, as well as in the manufacturing of pharmaceuticals, agrochemicals, and other industrial materials. TBU is also used as a catalyst in various industrial processes. In addition, it is a component of some pesticides and herbicides.
Aplicaciones Científicas De Investigación
Síntesis Química
“tert-Butilurea” se utiliza a menudo como reactivo en la síntesis orgánica . Se puede usar en la producción de otras sustancias químicas, contribuyendo al desarrollo de nuevos materiales y productos farmacéuticos .
Producción de tert-Butil amina
“this compound” se puede hidrolizar para producir “tert-Butil amina”, un compuesto que se usa en la fabricación de productos farmacéuticos, productos químicos para el caucho y otros compuestos orgánicos .
Investigación y Desarrollo
En el campo de la investigación y el desarrollo, “this compound” se utiliza como un estándar en química analítica para la calibración de equipos y el desarrollo de nuevos métodos analíticos .
Estudios Termofísicos y Termoquímicos
“this compound” se puede utilizar en estudios termofísicos y termoquímicos, proporcionando datos valiosos para investigadores en campos como la química física y la ciencia de los materiales .
Ciencia Ambiental
En la ciencia ambiental, “this compound” se puede utilizar en estudios relacionados con el destino y el transporte de compuestos que contienen nitrógeno en el medio ambiente .
Investigación Bioquímica
“this compound” también puede tener aplicaciones en la investigación bioquímica, particularmente en estudios relacionados con la estructura y función de las proteínas .
Safety and Hazards
Tert-Butylurea is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation . It’s advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Mecanismo De Acción
Target of Action
tert-Butylurea, also known as N-tert-Butylurea, is a compound that has been used in various chemical transformations . . It’s worth noting that the closely related compound, tert-butanol, has been found to interact with several targets such as Ribonuclease pancreatic, Triosephosphate isomerase, Methionine aminopeptidase 2, Biphenyl-2,3-diol 1,2-dioxygenase, and Calmodulin .
Mode of Action
It’s known that the compound can be used in the synthesis of substituted ureas
Biochemical Pathways
The crowded tert-butyl group, which is a part of the tert-butylurea structure, is known to have unique reactivity patterns and implications in biosynthetic and biodegradation pathways .
Action Environment
It’s known that the compound can be used in the synthesis of substituted ureas under certain conditions
Análisis Bioquímico
Biochemical Properties
It is known that tert-Butylurea can be co-metabolically degraded by certain bacterial strains This suggests that it may interact with specific enzymes and proteins within these organisms
Cellular Effects
It is known that certain bacterial strains can metabolize tert-Butylurea , suggesting that it may influence cellular metabolism in these organisms
Molecular Mechanism
It is known to be involved in the co-metabolic degradation process in certain bacterial strains
Metabolic Pathways
It is known that certain bacterial strains can metabolize tert-Butylurea , suggesting that it may be involved in specific metabolic pathways in these organisms.
Propiedades
IUPAC Name |
tert-butylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-5(2,3)7-4(6)8/h1-3H3,(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEHSYHLHLHPAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044365 | |
| Record name | (1,1-Dimethylethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1118-12-3 | |
| Record name | tert-Butylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1-Dimethylethyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4604 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1,1-Dimethylethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1,1-DIMETHYLETHYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T81TP489AF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














